2,4-Dimethoxyamphetamine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxyamphetamine, ®-, is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. The compound’s chemical formula is C11H17NO2, and it has a molecular weight of 195.258 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxyamphetamine, ®-, typically involves the amination of 2,4-dimethoxyphenylacetone. One method employs microbial synthesis using soil isolates such as Arthrobacter sp. KNK168 and Pseudomonas sp. KNK425. These microorganisms aminate 2,4-dimethoxyphenylacetone in the presence of sec-butylamine as an amino donor, yielding the ®- and (S)-isomers with high enantioselectivity .
Industrial Production Methods
Industrial production methods for 2,4-Dimethoxyamphetamine, ®-, are not well-documented due to its limited use and legal restrictions. the microbial synthesis method mentioned above could be scaled up for industrial applications, provided the necessary bioreactors and fermentation conditions are optimized.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxyamphetamine, ®-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,4-Dimethoxyamphetamine, ®-, can yield 2,4-dimethoxyphenylacetone or 2,4-dimethoxybenzoic acid.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other psychoactive compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s effects on neurotransmitter systems make it a subject of interest in neuropharmacology research.
Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Its limited industrial applications are primarily in research and development settings.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxyamphetamine, ®-, involves its interaction with monoamine transporters and receptors. It acts as a substrate for the serotonin, dopamine, and norepinephrine transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Additionally, it inhibits monoamine oxidase, preventing the breakdown of monoamines .
Comparison with Similar Compounds
2,4-Dimethoxyamphetamine, ®-, is similar to other dimethoxyamphetamines, such as 2,5-Dimethoxyamphetamine and 3,4-Dimethoxyamphetamine. its unique substitution pattern at the 2 and 4 positions distinguishes it from its isomers. Other similar compounds include:
- 2,3-Dimethoxyamphetamine
- 2,5-Dimethoxyamphetamine
- 2,6-Dimethoxyamphetamine
- 3,4-Dimethoxyamphetamine
- 3,5-Dimethoxyamphetamine
These compounds share structural similarities but differ in their pharmacological profiles and effects.
Properties
CAS No. |
67313-94-4 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2R)-1-(2,4-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m1/s1 |
InChI Key |
DQWOZMUBHQPFFF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=C(C=C(C=C1)OC)OC)N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.